4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGOTIAYUKPHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592441 | |

| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422517-70-2 | |

| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, spectral characteristics, and reactivity. Furthermore, this document outlines a robust synthetic protocol and discusses the pharmacological potential of its core structural motifs, grounding all claims in authoritative references.

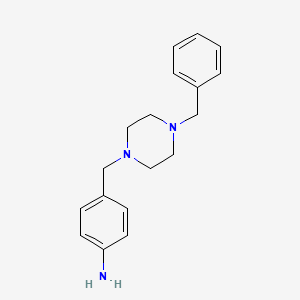

Core Chemical Identity and Structure

This compound is a disubstituted aniline derivative featuring a benzylpiperazine moiety linked via a methylene bridge. This unique combination of a flexible benzyl group, a basic piperazine ring, and a reactive phenylamine functional group makes it a versatile scaffold for chemical synthesis and a building block for developing novel therapeutic agents.

-

IUPAC Name: 4-[(4-benzylpiperazin-1-yl)methyl]aniline[]

-

Synonyms: 4-(4-Benzylpiperazino)aniline, 1-(4-Aminophenyl)-4-benzylpiperazine[2]

-

CAS Number: 16154-69-1[2]

-

Molecular Formula: C₁₈H₂₃N₃[][3]

-

Molecular Weight: 281.40 g/mol [3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound and related structures are summarized below. These properties are essential for designing experimental protocols, including dissolution for assays and predicting absorption and distribution.

| Property | Value | Source/Justification |

| Appearance | Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic nature. |

| Boiling Point | > 280 °F / 138 °C | Data from a related benzylpiperazine compound.[4] |

| Density | ~1.23 g/cm³ | Data from a structurally similar molecule.[5] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | General solubility for similar amine-containing organic compounds. |

| pKa | Two pKa values are expected: one for the aniline nitrogen (~4-5) and one for the piperazine nitrogens (~8-9). | Based on typical pKa values for aniline and N-alkylpiperazines. |

Spectral Data for Structural Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data for the title compound are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to each part of the molecule.

-

Phenylamine Ring: Two doublets in the aromatic region (δ 6.5-7.5 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the -NH₂ protons may also be visible, which would be exchangeable with D₂O.[6]

-

Benzyl Ring: A multiplet for the five aromatic protons (δ 7.2-7.4 ppm).

-

Piperazine Ring: Two broad singlets or multiplets (δ 2.4-2.6 ppm and δ 3.4-3.6 ppm), each integrating to 4H, corresponding to the four methylene groups of the piperazine ring.[7]

-

Methylene Bridges: Two singlets, each integrating to 2H. One for the benzylic protons (-N-CH₂-Ph) around δ 3.5 ppm and another for the bridge protons (-Ar-CH₂-N) around δ 3.4-3.7 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm.

-

Piperazine Carbons: Signals typically appear in the δ 45-55 ppm range.[8]

-

Methylene Carbons: The benzylic carbon and the bridging methylene carbon are expected around δ 60-65 ppm.

-

-

Mass Spectrometry (MS): The ESI-MS in positive ion mode should show a prominent molecular ion peak [M+H]⁺ at m/z 282.4.

-

Infrared (IR) Spectroscopy:

Synthesis and Reactivity

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for synthesizing this class of compounds is through reductive amination. This approach involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. The causality behind this choice is its high yield, operational simplicity, and the commercial availability of starting materials.[9]

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

-

Step 1: Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine.

-

To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-benzylpiperazine (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The choice of NaBH(OAc)₃ is deliberate; it is selective for imines over aldehydes and does not react violently with protic solvents.[9]

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, which can be purified by column chromatography if necessary.

-

-

Step 2: Reduction to this compound.

-

Dissolve the intermediate from Step 1 in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, followed by basification.[10] Alternatively, catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) provides a cleaner reduction.

-

For catalytic hydrogenation, charge a reaction vessel with the intermediate, solvent, and 10% Pd/C catalyst.

-

Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon) while stirring vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

-

Reactivity Profile

The molecule possesses three key reactive sites:

-

Primary Aromatic Amine (-NH₂): This group can undergo diazotization, acylation, alkylation, and can be used in coupling reactions to form more complex structures.

-

Tertiary Amines (Piperazine Ring): The nitrogen atoms in the piperazine ring are basic and can be protonated or quaternized. The N-benzyl group can potentially be removed via hydrogenolysis.

-

Aromatic Rings: Both the aniline and benzyl rings are susceptible to electrophilic aromatic substitution, with the aniline ring being highly activated by the amino group.

Pharmacological Context and Potential Applications

The benzylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents. Similarly, the phenylamine (aniline) moiety is a common feature in many approved drugs. The combination of these two fragments in a single molecule suggests a high potential for biological activity.

Derivatives of this core structure have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Many quinazoline derivatives incorporating a benzylpiperazine side chain have shown potent antiproliferative activity by targeting cellular components like tubulin, leading to cell cycle arrest and apoptosis.[11]

-

CNS Activity: Piperazine derivatives are known to interact with various neurotransmitter receptors (e.g., serotonin, dopamine), and some have shown anxiolytic-like effects in preclinical models.

-

Ion Channel Modulation: The 4-piperidinylaniline series, structurally related to the core topic, has led to the discovery of potent N-type calcium channel blockers with analgesic activity.[12]

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

Based on safety data sheets for structurally related compounds, this compound should be handled with care, assuming it possesses similar hazards.

-

Hazard Classification: Likely to be classified as causing severe skin burns and eye damage. May also be harmful if inhaled or swallowed and may cause an allergic skin reaction.[4][13][14]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]

-

Avoid breathing dust, vapors, or mists.[4]

-

Wash hands thoroughly after handling.[15]

-

-

Storage:

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

References

- Sigma-Aldrich. (2025-05-06). Safety Data Sheet.

- Thermo Fisher Scientific. (2016-10-18). Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet.

- Thermo Fisher Scientific. (2025-12-23). Safety Data Sheet.

- ChemicalBook. (2022-08-11). 4-(4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YLMETHYL)PHENYLAMINE.

- PubMed. (2016-04-15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.

- The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.

- PubChem. 4-(4-Methylpiperazin-1-yl)aniline.

- PubMed. (2000-06). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia.

- PubChem. 2-(4-Benzyl-piperazin-1-YL-methyl)aniline.

- BOC Sciences. CAS 422517-70-2 this compound.

- ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- ResearchGate. (2025-08-07). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.

- IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Parchem. 4-(4-Benzylpiperazin-1-Yl)Phenylamine (Cas 16154-69-1).

- ResearchGate. (2025-08-06). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.

- Chemguide. the preparation of phenylamine (aniline).

Sources

- 2. parchem.com [parchem.com]

- 3. 2-(4-Benzyl-piperazin-1-YL-methyl)aniline | C18H23N3 | CID 11108785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine CAS number

An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine and its Analogs in Drug Discovery

This guide provides a comprehensive technical overview of this compound and the broader class of benzylpiperazine derivatives, tailored for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this document will focus on the synthesis, properties, and applications of this structural motif, which is of significant interest in medicinal chemistry. We will draw upon data from closely related and well-documented analogs to provide a thorough understanding of this compound class.

Introduction to the Benzylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and for its versatile synthetic handles.[1] When substituted with a benzyl group, the resulting benzylpiperazine moiety becomes a key pharmacophore in a wide range of biologically active molecules.[2][3] These compounds have been investigated for their potential in treating a variety of conditions, from cancer to neurological disorders.[2][3]

The structure of this compound combines the benzylpiperazine core with a phenylamine group, suggesting potential applications as an intermediate in the synthesis of more complex molecules targeting various biological pathways. The phenylamine moiety offers a reactive site for further functionalization, allowing for the exploration of a broad chemical space in drug discovery campaigns.

Physicochemical Properties of Representative Benzylpiperazine Derivatives

To provide a quantitative understanding of this class of compounds, the following table summarizes the key physicochemical properties of several well-characterized benzylpiperazine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Benzylpiperazine (BZP) | 2759-28-6 | C₁₁H₁₆N₂ | 176.26 | Not available |

| 1-Methyl-4-benzylpiperazine (MBZP) | 62226-74-8 | C₁₂H₁₈N₂ | 190.29 | Not available |

| 2-(4-Benzyl-piperazin-1-yl)aniline | 199105-17-4 | C₁₇H₂₁N₃ | 267.37 | Not available |

| 1-Amino-4-benzylpiperazine | 39139-52-1 | C₁₁H₁₇N₃ | 191.27 | Not available |

Synthesis Methodology: A General Approach

A common and efficient method for synthesizing 1,4-disubstituted piperazines, such as this compound, involves a stepwise alkylation of the piperazine core. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Monobenzylation of Piperazine

-

In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol.

-

Add benzyl chloride (1 equivalent) dropwise to the solution while stirring at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of mono- and di-benzylated piperazine, is purified by column chromatography to isolate 1-benzylpiperazine (BZP).

Causality: The use of excess piperazine favors the formation of the mono-substituted product by increasing the probability of a benzyl chloride molecule reacting with an unsubstituted piperazine rather than the already substituted product.

Step 2: Alkylation with 4-Nitrobenzyl Chloride

-

Dissolve the purified 1-benzylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile.

-

Add 4-nitrobenzyl chloride (1 equivalent) to the solution and stir the mixture at 60-70°C for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product, 1-benzyl-4-(4-nitrobenzyl)piperazine, by column chromatography.

Causality: The base is necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Step 3: Reduction of the Nitro Group

-

Dissolve the purified 1-benzyl-4-(4-nitrobenzyl)piperazine (1 equivalent) in ethanol or methanol.

-

Add a reducing agent such as tin(II) chloride dihydrate (5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

If using tin(II) chloride, quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Causality: The reduction of the nitro group to a primary amine is a crucial step to introduce the reactive phenylamine moiety. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup.

Synthesis Workflow Diagram

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzylpiperazine scaffold is a privileged structure in drug discovery, with derivatives showing activity against a range of biological targets.

Anticancer Agents

Recent studies have highlighted the potential of benzylpiperazine derivatives as selective inhibitors of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (Mcl-1).[3] Mcl-1 is overexpressed in many cancers and is a key resistance factor to traditional chemotherapy. Small molecules that can inhibit Mcl-1 can restore the natural process of apoptosis in cancer cells. The benzylpiperazine core can be functionalized to fit into the hydrophobic binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[3]

Signaling Pathway: Mcl-1 in Apoptosis

Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.

Neurological and Psychiatric Disorders

Benzylpiperazine derivatives have also been extensively studied for their effects on the central nervous system (CNS).[2][4] Some analogs act as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions, including chronic pain, depression, and anxiety.[2] The benzylpiperazine structure can be modified to achieve high affinity and selectivity for the σ1 receptor subtype, leading to potential therapeutic agents with novel mechanisms of action.[2]

Furthermore, 1-benzylpiperazine (BZP) itself is a well-known CNS stimulant that acts as a monoamine releasing agent, primarily affecting dopamine and norepinephrine.[4][5] While its recreational use is now controlled in many countries due to safety concerns, the study of BZP and its analogs continues to provide valuable insights into the pharmacology of monoamine transporters.[4]

Safety and Handling

As a class of compounds, aminobenzylpiperazines require careful handling in a laboratory setting. The following guidelines are based on safety data sheets for structurally related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6][8]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6][8]

-

Inhalation: If inhaled, move the person to fresh air.[7]

-

Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[7][8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

This compound represents a valuable chemical scaffold with significant potential in drug discovery and development. While a dedicated CAS number for this specific molecule remains elusive in common databases, the extensive research on its structural analogs provides a solid foundation for its synthesis and exploration. The versatility of the benzylpiperazine core, coupled with the reactive phenylamine group, makes this class of compounds a promising starting point for the design of novel therapeutics targeting a wide range of diseases. As with any active chemical substance, proper safety precautions are paramount during its handling and use in a research environment.

References

-

The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). PharmaCompass. [Link]

-

Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(15), 2825-2838. [Link]

-

Chen, J., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie, 346(11), 810-820. [Link]

-

1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

Benzylpiperazine. Wikipedia. [Link]

-

4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. PubChem. [Link]

-

BENZYLPIPERAZINE. SWGDRUG.org. [Link]

-

Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

1-benzylpiperazine. Organic Syntheses. [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

Methylbenzylpiperazine. Wikipedia. [Link]

-

4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]

-

Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]

-

N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]

-

4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]

-

Benzylpiperazine (BZP). MDNR RESOURCES. [Link]

-

4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]

Sources

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a tertiary amine incorporating a benzylpiperazine and a phenylamine moiety. The unique structural combination of this molecule suggests its potential as a versatile scaffold in medicinal chemistry. This document will explore its molecular structure, outline a robust synthetic protocol based on established chemical principles, and discuss its potential biological significance by examining the well-documented activities of its constituent chemical motifs.

Molecular Structure and Physicochemical Properties

This compound is a molecule with the chemical formula C₁₈H₂₃N₃. Its structure is characterized by a central piperazine ring, which is N-substituted with a benzyl group at one nitrogen and a 4-aminobenzyl group at the other.

Structural Elucidation

The connectivity of the atoms can be unambiguously represented by its IUPAC name and by various chemical identifiers such as the SMILES (Simplified Molecular Input Line Entry System) string: N1(C(c2ccccc2)C)NCC(N(c3ccc(N)cc3)C1)C.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃N₃ | - |

| Molecular Weight | 281.40 g/mol | - |

| XLogP3 | 3.2 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Note: The properties listed are computationally predicted and await experimental verification.

Visualization of the Molecular Structure

The three-dimensional arrangement of the atoms is crucial for understanding its potential interactions with biological macromolecules.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and efficient method for the synthesis of this tertiary amine is through a one-pot reductive amination reaction. This approach involves the condensation of a secondary amine, N-benzylpiperazine, with an aldehyde, 4-aminobenzaldehyde, to form an iminium ion intermediate, which is then reduced in situ to the desired product.

Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, prized for its high efficiency and operational simplicity. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous. It is a mild and selective reagent that readily reduces the iminium ion intermediate while being unreactive towards the starting aldehyde, thus minimizing side reactions.[1][2] The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][3]

Caption: General workflow for the reductive amination synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

4-Aminobenzaldehyde

-

N-Benzylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminobenzaldehyde (1.0 equivalent) and N-benzylpiperazine (1.05 equivalents).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials (approximately 10-15 mL per gram of aldehyde).

-

Initiation of Reaction: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and phenylamine rings, the benzylic protons, the methylene protons of the piperazine ring, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the expected prominent ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally showing a single major peak.

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) of the compound, which should correspond to its molecular formula.

Biological Context and Potential Applications

While specific biological data for this compound is not extensively reported in the literature, the pharmacological profiles of its constituent moieties provide a strong basis for predicting its potential activities.

The Benzylpiperazine Motif in Drug Discovery

The N-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.

-

Central Nervous System (CNS) Activity: Benzylpiperazine (BZP) itself is a well-known psychoactive substance with stimulant effects, primarily acting as a releasing agent of dopamine and norepinephrine.[4][5] The substitution pattern on the benzyl ring significantly modulates the pharmacological activity, influencing the affinity and selectivity for various monoamine transporters and receptors.[6] This suggests that this compound could possess CNS activity.

-

Sigma (σ) Receptor Ligands: Numerous 1-aralkyl-4-benzylpiperazine derivatives have been synthesized and evaluated as potent ligands for σ receptors.[7] These receptors are implicated in a variety of neurological disorders, and their ligands are being investigated for therapeutic potential. The structural features of the target molecule are consistent with those of known σ receptor ligands.

The Phenylamine Moiety and Cytotoxicity

The phenylamine (aniline) group is a common feature in many pharmaceutical agents. However, it is also associated with potential toxicity.

-

Anticancer Potential: Derivatives of benzylpiperazine have been investigated as potential anticancer agents. For instance, some quinazoline derivatives bearing a 4-benzylpiperazin-1-yl moiety have shown potent antiproliferative activity against various cancer cell lines.

-

Cytotoxicity: It is important to note that many piperazine derivatives, including BZP, have demonstrated cytotoxicity in vitro.[6] The potential for hepatotoxicity and neurotoxicity should be considered in any drug development program involving this class of compounds.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of benzylpiperazine derivatives is complex, with substitutions on both the benzyl and the other N-substituent influencing the overall pharmacological profile.[6][8] The presence of the 4-aminobenzyl group in the target molecule introduces a site for further chemical modification, allowing for the generation of a library of analogs for screening and optimization of biological activity.

Conclusion

This compound is a readily accessible compound through a robust and high-yielding reductive amination protocol. Its molecular structure, combining the pharmacologically relevant benzylpiperazine and phenylamine motifs, makes it an attractive scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system or possessing antiproliferative properties. Further investigation into its specific biological activities and a thorough toxicological evaluation are warranted to fully elucidate its potential in drug discovery and development.

References

-

Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ACS Publications. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

-

Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Benzylpiperazine Phenylamine Scaffold

An In-Depth Technical Guide to the Discovery of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound core is a prime example of such a scaffold. Its constituent parts—the basic piperazine ring, the aromatic phenylamine, and the flexible benzyl group—create a versatile pharmacophore that has proven fruitful in the discovery of novel therapeutics.[1][2] The piperazine moiety, in particular, is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a key interaction point with various receptors.[1][3]

Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antagonism of dopamine receptors, anticancer properties, and modulation of central nervous system (CNS) pathways.[3][4][5][6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the discovery process for this important class of compounds. We will dissect the core pharmacophore, detail robust synthetic strategies, analyze structure-activity relationships (SAR) through a case study in dopamine D4 receptor antagonism, and provide field-proven experimental protocols for their biological evaluation.

Pharmacophore Analysis: Deconstructing the Core Scaffold

The therapeutic versatility of this compound derivatives stems from the distinct roles played by each component of its structure. Understanding these roles is fundamental to designing new analogues with desired potency, selectivity, and pharmacokinetic profiles.

-

Phenylamine Moiety: The primary amine on the phenyl ring serves as a crucial hydrogen bond donor and can be a key anchoring point within a receptor's binding pocket. Its position and the electronic nature of the phenyl ring can be modified to fine-tune binding affinity and selectivity.

-

Piperazine Ring: This central heterocyclic unit is typically protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate) in receptor binding sites.[8] Its two nitrogen atoms offer synthetic handles for introducing diverse substituents to explore the chemical space around the core scaffold.

-

Benzyl Group: Attached to the distal nitrogen of the piperazine ring, the benzyl group often occupies a hydrophobic pocket within the target protein. Modifications to its substitution pattern can significantly impact ligand potency and selectivity.[9]

-

Methylene Linker: The CH2 group connecting the phenylamine to the piperazine ring provides optimal spacing and conformational flexibility, allowing the two aromatic systems to adopt the correct orientation for effective receptor binding.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through a convergent approach involving the coupling of three key building blocks: a substituted aniline, formaldehyde (or a synthetic equivalent), and a substituted benzylpiperazine. The most common and robust method is the Mannich reaction, a form of reductive amination.

This approach is favored for its operational simplicity, high yields, and the wide availability of commercial starting materials, which allows for the rapid generation of diverse chemical libraries for screening.

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a representative synthesis of a this compound derivative.

1. Materials & Reagents:

-

Substituted 4-aminobenzaldehyde (1.0 eq)

-

1-Benzylpiperazine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

2. Step-by-Step Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the substituted 4-aminobenzaldehyde (1.0 eq) and dissolve in dichloroethane.

-

Add 1-benzylpiperazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the electrophile in the reaction.

-

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions.[10]

-

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield the pure product.

3. Validation & Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

Case Study: Discovery of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in CNS drug discovery.[5] Its association with neuropsychiatric disorders has driven significant efforts to develop selective D4R antagonists. The this compound scaffold has proven to be a highly effective starting point for such antagonists.[4][11][12]

Mechanism of Action & Therapeutic Rationale

D4R antagonists function by binding to the receptor and blocking the downstream signaling typically initiated by dopamine. This can modulate neurotransmission in brain regions implicated in cognition and emotion. More recently, D4R antagonists have been investigated as novel therapeutic agents for aggressive cancers like glioblastoma, where they appear to induce cell death and inhibit colony formation.[4][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 9. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Benzylpiperazine (BZP) Compounds

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Preamble: Deconstructing a "Messy" Pharmacological Agent

Benzylpiperazine (BZP) represents a fascinating case study in neuropharmacology. Initially synthesized in 1944 and later explored as a potential antidepressant, its clinical development was halted due to a pronounced amphetamine-like effects and a clear potential for abuse.[1][2] Subsequently, BZP and its chemical relatives emerged as recreational substances, often marketed as "party pills."[3][4]

This guide eschews a simple cataloging of effects. Instead, it provides a deep, mechanistic exploration of BZP's action, tailored for the researcher. We will dissect its complex interactions within the central nervous system, elucidate the experimental methodologies required to characterize such compounds, and present a cohesive picture of its pharmacodynamic and pharmacokinetic profile. The term "messy drug" has been aptly used to describe BZP, reflecting its multifaceted regulation of synaptic monoamine neurotransmitters—a complexity we will now unravel.[5]

Part 1: Pharmacodynamics - The Multi-Target Synaptic Action of BZP

The core of BZP's activity lies in its ability to modulate the synaptic concentrations of the three major monoamines: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[6] It achieves this through a mixed mechanism of action that includes both neurotransmitter release and reuptake inhibition, bearing a functional resemblance to psychostimulants like amphetamine and MDMA.[5][7]

The Dopaminergic System: The Engine of Stimulation

BZP's primary stimulant and euphoric properties are driven by its profound impact on the dopamine system.[3][8] It acts as a dopamine releasing agent and reuptake inhibitor, primarily through its interaction with the dopamine transporter (DAT).[7][9] This dual action significantly increases the concentration of dopamine in the synaptic cleft, particularly in reward-related brain regions like the mesolimbic pathway.[8][10]

Animal studies confirm that BZP's effects are qualitatively similar to amphetamine, though it is notably less potent—estimates suggest BZP is approximately 10 to 20 times less potent than d-amphetamine in producing its stimulant effects.[2][8] This dopaminergic surge is directly responsible for the heightened alertness, euphoria, and reinforcing properties that underpin its abuse potential.[2][11]

The Noradrenergic System: A Unique Two-Pronged Assault

BZP's influence on the noradrenergic system is particularly noteworthy and distinguishes it from some other stimulants. Like its effect on dopamine, it promotes the release and inhibits the reuptake of norepinephrine at the norepinephrine transporter (NET).[7] However, BZP possesses a second, critical mechanism: it functions as an antagonist at the presynaptic α2-adrenoceptor .[7][12][13]

This autoreceptor normally acts as a negative feedback switch; when activated by norepinephrine in the synapse, it signals the presynaptic neuron to halt further release. By blocking this receptor, BZP effectively cuts the brakes on norepinephrine release, leading to a sustained and augmented increase in synaptic norepinephrine levels.[5][7][12] This contributes significantly to the sympathomimetic effects observed, such as increased heart rate and blood pressure.[2][6]

The Serotonergic System: A Complex and Broad Interaction

BZP also modulates the serotonin system, though its affinity for the serotonin transporter (SERT) is considerably lower than for DAT and NET.[7] It has amphetamine-like actions on SERT, increasing extracellular serotonin levels.[7][12] Beyond the transporter, BZP acts as a non-selective agonist at a variety of postsynaptic serotonin receptors, contributing to its complex psychoactive profile.[7][12] Key receptor interactions include:

-

5-HT₂ₐ Receptors: Agonism at these receptors may explain the mild hallucinogenic effects reported at higher doses.[7][12]

-

5-HT₂ₙ Receptors: Activity at these receptors, which are densely expressed in the gastrointestinal tract, is thought to contribute to peripheral side effects.[7][12]

-

5-HT₃ Receptors: Interaction with this receptor class has been linked to the common side effect of headaches.[7][12]

When BZP is combined with other piperazine derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—a common occurrence in illicitly produced tablets—a synergistic effect is observed.[1][14] While BZP is more dopaminergic, TFMPP has a more pronounced serotonergic action.[1] Together, they produce effects that more closely mimic those of MDMA by potently elevating both dopamine and serotonin.[12][15]

Pharmacodynamic Data Summary

The following table summarizes the relative potency of BZP at the monoamine transporters, highlighting its preference for dopamine and norepinephrine release over serotonin.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| Release EC₅₀ (nM) | 175 | 62 | 6050 | [7] |

EC₅₀ (Half maximal effective concentration) represents the concentration of BZP required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency.

Part 2: Visualizing the Mechanism and Experimental Workflow

To fully grasp BZP's complex interactions, a visual representation is essential. The following diagrams illustrate its synaptic mechanism and the standard experimental workflow used to characterize its activity.

Diagram 1: BZP's Multi-Target Action at the Monoamine Synapse

Caption: BZP's multifaceted synaptic mechanism.

Diagram 2: Workflow for In Vitro Monoamine Release Assay

Sources

- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylpiperazine [chemeurope.com]

- 13. Benzylpiperazine [bionity.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperazines | Release [release.org.uk]

The Strategic Intermediate: A Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Modern Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine. This pivotal chemical intermediate embodies a structural motif increasingly recognized for its utility in constructing complex molecular architectures with significant therapeutic potential. We will delve into the causality behind its synthetic routes, its physicochemical properties, and its strategic role in the development of novel pharmaceutical agents.

Introduction: The Value Proposition of the Benzylpiperazine-Phenylamine Scaffold

The piperazine ring is a ubiquitous privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for orienting pharmacophoric groups.

The subject of this guide, this compound, integrates three key structural features:

-

A Primary Arylamine: This moiety serves as a crucial synthetic handle for a wide range of chemical transformations, most notably amide bond formation, sulfonylation, and participation in cross-coupling reactions to build more complex structures.

-

A Benzylpiperazine Unit: The benzyl group provides a degree of lipophilicity and can engage in specific binding interactions with biological targets. The piperazine ring itself, with its two nitrogen atoms, offers multiple points for substitution and can significantly influence the basicity and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

-

A Methylene Bridge: This flexible linker connects the reactive phenylamine head to the benzylpiperazine tail, providing optimal spatial orientation for interaction with target proteins.

A closely related analogue, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a known intermediate in the synthesis of Ponatinib, a potent tyrosine kinase inhibitor. This precedent underscores the relevance of this chemical class in the development of targeted therapies.

Physicochemical and Spectroscopic Characterization

While a comprehensive experimental dataset for this compound is not broadly published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₈H₂₃N₃ | --- |

| Molecular Weight | 281.40 g/mol | --- |

| Appearance | Likely a solid at room temperature, ranging from off-white to yellow/brown. | Based on similar substituted phenylamines. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | General solubility of similar organic compounds. |

| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring and the aniline nitrogen. | Based on the pKa of aniline and N-substituted piperazines. |

Spectroscopic Characterization

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the phenylamine ring will appear as two doublets (an AA'BB' system). The protons of the benzyl group will appear as a multiplet.

-

Methylene Bridge (-CH₂-): A singlet around δ 3.4-3.6 ppm.

-

Piperazine Protons: Broad signals in the range of δ 2.4-2.7 ppm.

-

Benzyl CH₂: A singlet around δ 3.5 ppm.

-

Amine (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration.

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Signals in the range of δ 115-150 ppm.

-

Methylene Bridge (-CH₂-): A signal around δ 60-65 ppm.

-

Piperazine Carbons: Signals around δ 50-55 ppm.

-

Benzyl CH₂: A signal around δ 63 ppm.

Synthesis Methodology: A Focus on Reductive Amination

The most direct and industrially scalable method for the synthesis of this compound is through reductive amination . This robust and versatile reaction is a cornerstone of pharmaceutical synthesis for C-N bond formation.[4][5][6][7]

The Causality of the Reductive Amination Pathway

Reductive amination involves two key transformations in a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine. The choice of this pathway is dictated by several factors:

-

High Atom Economy: The reaction, in principle, only produces water as a byproduct, aligning with the principles of green chemistry.

-

Readily Available Starting Materials: 4-Aminobenzaldehyde and 1-benzylpiperazine are commercially available precursors.

-

Mild Reaction Conditions: The use of modern reducing agents allows the reaction to proceed under mild conditions, preserving sensitive functional groups.

Experimental Workflow: A Proposed Protocol

The following protocol is a detailed, self-validating system based on established procedures for reductive amination with similar substrates.[8]

Caption: Reductive Amination Workflow for this compound Synthesis.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in methanol, add 1-benzylpiperazine (1.05 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A catalytic amount of acetic acid can be added to accelerate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a mild reducing agent like NaBH₄ is critical to selectively reduce the imine in the presence of the aldehyde, although in a one-pot sequential addition, this is less of a concern. Sodium triacetoxyborohydride is another excellent, milder alternative.

-

Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS. Once the reaction is complete, carefully quench by the slow addition of water.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of this compound lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization. The primary amine provides a reactive site for diversification.

Caption: Synthetic Utility of the Intermediate in Medicinal Chemistry.

-

Synthesis of Kinase Inhibitors: The aniline nitrogen can be acylated with various carboxylic acids or their activated derivatives to form amides. This is a common strategy in the synthesis of kinase inhibitors, where the amide bond often acts as a key hydrogen bond donor/acceptor. The synthesis of Imatinib, a tyrosine kinase inhibitor, involves a crucial amide bond formation step with a related aniline intermediate.[9]

-

Development of GPCR Ligands: The phenylamine moiety can be derivatized to sulfonamides or ureas, which are prevalent in ligands for G-protein coupled receptors (GPCRs).

-

Antimicrobial and Antiviral Agents: The core structure can be elaborated through further N-alkylation or arylation to explore potential antimicrobial or antiviral activities, a field where piperazine derivatives have shown considerable promise.[1]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, a comprehensive safety profile can be constructed by considering the hazards of its precursors, 4-aminobenzaldehyde[4][5][6][10][11] and 1-benzylpiperazine.[12][13]

Table 2: Hazard Profile and Handling Precautions

| Hazard Category | Precursor-Based Assessment and Recommendations |

| Acute Toxicity | Harmful if swallowed.[5][11] Handle with gloves and avoid creating dust. |

| Skin Corrosion/Irritation | Causes skin irritation; 1-benzylpiperazine is corrosive and can cause burns.[5][12] Wear appropriate protective gloves and clothing. |

| Eye Damage/Irritation | Causes serious eye irritation; 1-benzylpiperazine can cause severe eye damage.[5][12] Wear safety goggles or a face shield. |

| Respiratory Sensitization | May cause respiratory irritation.[5][7] Handle in a well-ventilated area or a fume hood. |

| Handling | Use personal protective equipment (PPE) as indicated: lab coat, gloves, and eye protection.[4][13] Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] |

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[4]

In all cases of exposure, seek immediate medical advice.

Conclusion

This compound is a chemical intermediate of significant strategic importance in modern drug discovery. Its synthesis via reductive amination is efficient and scalable, and its structure offers multiple avenues for chemical diversification. The insights provided in this guide, from the rationale behind its synthesis to its potential applications and safe handling, are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in the quest for novel therapeutics.

References

- ChemicalBook. (2025). 4-Aminobenzaldehyde - Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzaldehyde.

- MedChemExpress. (2025). Safety Data Sheet - 4-Aminobenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 4-Aminobenzaldehyde Material Safety Data Sheet.

-

PubChem. (2025). 4-Aminobenzaldehyde. Retrieved from [Link].

- Cayman Chemical. (2025). Safety Data Sheet - BZP (hydrochloride).

-

PubChem. (2025). 1-Benzylpiperazine. Retrieved from [Link].

- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-(2-Aminoethyl)-4-benzylpiperazine.

- BLDpharm. (n.d.). 914349-63-6|4-((4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)aniline.

- ChemicalBook. (n.d.). 4-(4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YLMETHYL)PHENYLAMINE.

- ChemicalBook. (n.d.). CAS 914349-63-6.

- Biosynth. (2022). Safety Data Sheet - 1-Benzylpiperazine.

- SynChem, Inc. (n.d.). Product Catalog.

- BLDpharm. (n.d.). 518971-85-2|1-((2,4-Difluorophenyl)(phenyl)methyl)piperazine.

- ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).

- SWGDRUG.org. (2005). BENZYLPIPERAZINE.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- Supporting Information. (n.d.).

- Chem-Impex. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline.

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link].

- J&K Scientific. (n.d.). 3-(4-Methyl-piperazin-1-ylmethyl)aniline.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link].

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry, 13(1), 008-017.

- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).

- ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.

- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.

- National Center for Biotechnology Information. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide.

- Matassini, C., Clemente, F., & et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Reddit. (2024). Reductive amination of piperazine.

- SpectraBase. (n.d.). 4-((4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)methyl)aniline - Optional[13C NMR].

- N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). (n.d.).

- Exploring 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. (n.d.).

-

PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link].

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Indian Academy of Sciences. (n.d.).

- Scribd. (n.d.). Reductive Amination of Benzaldehyde.

- ResearchGate. (2023).

- Sigma-Aldrich. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.

- ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Google Patents. (n.d.). CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. orgsyn.org [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

The Multifaceted Pharmacology of Benzylpiperazine Analogs: A Guide to Therapeutic Target Identification and Validation

Introduction: Beyond the "Party Pill" Narrative

Benzylpiperazine (BZP) and its analogs, a class of synthetic compounds, have a complex history, initially explored for potential therapeutic applications such as antidepressants before gaining notoriety as recreational substances.[1][2] This guide moves beyond the "party pill" narrative to provide a detailed technical exploration of the diverse molecular targets of benzylpiperazine analogs. For researchers and drug development professionals, understanding this multifaceted pharmacology is crucial for unlocking their potential therapeutic applications, ranging from neurological disorders to pain management.

This document will dissect the primary and secondary therapeutic targets of BZP analogs, elucidate the underlying signaling pathways, and provide robust experimental protocols for target validation. The information presented herein is intended to serve as a foundational resource for scientists aiming to harness the therapeutic potential of this versatile chemical scaffold.

Primary Therapeutic Targets: The Monoamine Transporters

The principal mechanism of action for many benzylpiperazine analogs, including BZP itself, is the modulation of monoamine neurotransmitter systems.[3][4] These compounds primarily interact with the transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these key neurotransmitters.[5][6]

Dopamine Transporter (DAT)

BZP and certain analogs exhibit a pronounced effect on the dopamine transporter, acting as both releasing agents and reuptake inhibitors.[3][6] This dopaminergic activity is central to their stimulant properties and suggests potential therapeutic applications in conditions characterized by dopamine dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and certain forms of depression. The effects of BZP on dopamine neurotransmission are similar to those of amphetamine, although with a lower potency.[5][7]

Norepinephrine Transporter (NET)

In addition to their effects on dopamine, benzylpiperazine analogs also interact with the norepinephrine transporter, inhibiting the reuptake of norepinephrine.[5][8] This noradrenergic action contributes to their stimulant effects and may be relevant for therapeutic strategies targeting conditions like narcolepsy and orthostatic hypotension. Some studies indicate that BZP has a lower potency for NET compared to DAT.[5]

Serotonin Transporter (SERT)

The interaction of benzylpiperazine analogs with the serotonin transporter is more complex and varies among different analogs. While BZP itself has a comparatively weaker effect on SERT, other derivatives, such as trifluoromethylphenylpiperazine (TFMPP), are more selective for this transporter.[6] This modulation of the serotonergic system is a key area of interest for developing novel antidepressants and anxiolytics.

Signaling Pathway: Monoamine Transporter Modulation

The interaction of benzylpiperazine analogs with monoamine transporters leads to a cascade of downstream signaling events. By blocking reuptake or promoting efflux, these compounds increase the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of their respective postsynaptic receptors, ultimately modulating various physiological and behavioral processes.

Caption: Modulation of monoamine transporters by benzylpiperazine analogs.

Secondary and Novel Therapeutic Targets

Beyond the classical monoamine transporters, research has unveiled a broader spectrum of molecular targets for benzylpiperazine analogs, opening up new avenues for therapeutic development.

Serotonin Receptors

Benzylpiperazine acts as a non-selective agonist at a variety of serotonin receptors.[5][9] This promiscuity contributes to its complex pharmacological profile.

-

5-HT2A Receptors: Agonism at 5-HT2A receptors may be responsible for the mild hallucinogenic effects observed at high doses of BZP.[5] This target is of significant interest in the development of psychedelics for psychiatric disorders.

-

5-HT2B Receptors: Interaction with 5-HT2B receptors, which are densely expressed in the gut, may explain some of the peripheral side effects of BZP.[5]

-

5-HT2C Receptors: Some analogs, like m-chlorophenylpiperazine (mCPP), are potent agonists at 5-HT2C receptors, a target implicated in the regulation of mood, appetite, and addiction.

-

5-HT3 Receptors: Binding to 5-HT3 receptors could be linked to the common side effect of headaches, as this receptor is involved in migraine pathophysiology.[5]

Adrenergic Receptors

BZP exhibits a high affinity for α2-adrenoreceptors, acting as an antagonist.[5] This action is similar to yohimbine and results in the inhibition of negative feedback on norepinephrine release, leading to increased noradrenergic signaling.[4][5]

Sigma-1 (σ1) Receptors

Recent studies have identified certain benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ1) receptor.[10] The σ1 receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Selective σ1 receptor antagonists have shown promise as potential therapeutics for chronic and neuropathic pain.[10]

Signaling Pathway: Sigma-1 Receptor Antagonism for Analgesia

The development of benzylpiperazine-based σ1 receptor antagonists represents a promising strategy for pain management. By antagonizing the σ1 receptor, these compounds can modulate nociceptive signaling pathways, leading to antinociceptive and anti-allodynic effects.

Caption: Mechanism of analgesia via sigma-1 receptor antagonism.

Experimental Protocols for Target Validation

The following section outlines key experimental workflows for characterizing the interaction of benzylpiperazine analogs with their molecular targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter from cultured cells or animal tissue.

-

Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound (benzylpiperazine analog).[10]

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Release and Reuptake Assays

Objective: To measure the ability of a compound to induce neurotransmitter release or inhibit its reuptake in vitro.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine).

-

Preloading: Preload the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Incubation: Incubate the preloaded synaptosomes with the test compound at various concentrations.

-

Measurement of Release: Measure the amount of radioactivity released into the supernatant.

-

Measurement of Reuptake: For reuptake assays, add the radiolabeled neurotransmitter and the test compound simultaneously and measure the amount of radioactivity taken up by the synaptosomes.

-

Data Analysis: Determine the EC50 (for release) or IC50 (for reuptake) values.

In Vivo Behavioral Assays